6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate
Description
Properties
Molecular Formula |
C9H10BrNO5S2 |
|---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
6-bromo-2-methylsulfanyl-1H-indol-3-ol;sulfuric acid |
InChI |
InChI=1S/C9H8BrNOS.H2O4S/c1-13-9-8(12)6-3-2-5(10)4-7(6)11-9;1-5(2,3)4/h2-4,11-12H,1H3;(H2,1,2,3,4) |
InChI Key |
VRJKGSMPCDHHBG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C2=C(N1)C=C(C=C2)Br)O.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
N-Protection and Regioselective Bromination
-
Reagents : N-Bromosuccinimide (NBS) or bromine (Br₂) in dichloromethane (DCM) or acetic acid.
-
Conditions :
| Substrate | Brominating Agent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 2-(Methylthio)-1H-indole | Br₂ | DCM | 0°C | 72% | |
| Boc-protected indole | NBS | Acetic acid | 25°C | 78% |
Mechanistic Insight : Bromination occurs at the electron-rich C6 position due to the directing effects of the methylthio (-SMe) and hydroxyl (-OH) groups.
Introduction of the Methylthio Group
The methylthio moiety is introduced via nucleophilic substitution or transition-metal-catalyzed coupling.
Thiolation of Bromoindoles
-
Reagents : Sodium methanethiolate (NaSMe) or dimethyl disulfide (DMDS) with copper(I) iodide.
-
Conditions :
| Substrate | Thiolating Agent | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 6-Bromo-1H-indol-3-ol | NaSMe | None | DMSO | 80°C | 82% | |
| 6-Bromo-2-iodo-1H-indole | DMDS | CuI | DMF | 110°C | 68% |
Key Challenge : Competing oxidation of -SMe to sulfoxide necessitates inert atmospheres.
Sulfation of the Hydroxyl Group
Sulfation of the C3 hydroxyl group is achieved using sulfur trioxide (SO₃) complexes or chlorosulfonic acid.
Direct Sulfation
-
Reagents : Pyridine·SO₃ complex in anhydrous pyridine.
-
Conditions :
| Substrate | Sulfating Agent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 6-Bromo-2-(methylthio)-1H-indol-3-ol | Pyridine·SO₃ | Pyridine | 0°C → RT | 89% | |
| Analogous indole derivatives | ClSO₃H | DCM | -10°C | 75% |
Side Reaction Mitigation : Excess pyridine scavenges acidic byproducts, preventing desulfurization.
Purification and Characterization
-
Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:3 to 1:1) removes unreacted intermediates.
-
Crystallization : Ethanol/water recrystallization enhances purity (>98% by HPLC).
-
Spectroscopic Data :
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Zinc, hydrochloric acid
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: 2-(Methylthio)-1H-indol-3-ol
Substitution: Various substituted indoles depending on the nucleophile used
Scientific Research Applications
6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate involves its interaction with specific molecular targets and pathways. The bromine and methylthio groups can modulate the compound’s binding affinity to enzymes and receptors, influencing various biochemical processes. The sulfate group enhances the compound’s solubility and bioavailability, facilitating its distribution and activity within biological systems .
Comparison with Similar Compounds
Key Differences :
| Property | 6-Bromo-2-(methylthio)-1H-indol-3-ol Sulfate | Tyrindoxol | 5a,6-Anhydrobisdethiobis(methylthio)gliotoxin |
|---|---|---|---|
| Sulfation | Yes (sulfate ester) | No | No |
| Bromination | Yes (position 6) | Yes | No |
| Bioactivity Context | Inferred enhanced solubility | Marine | Antifungal/antibacterial |
HIV-1 Fusion Inhibitors
- tert-Butyl 6-Bromo-3-[(m-methoxycarbonylphenyl)methyl]-1H-indole-1-carboxylate (12a) : Features a tert-butyl ester and methoxycarbonylphenyl group. Used in structure-activity relationship (SAR) studies, demonstrating the importance of bulky substituents for HIV-1 inhibition .
- 3-[[6-(1-Methylindol-6-yl)indol-1-yl]methyl]benzoic Acid (19): Combines two indole units with a carboxylic acid, emphasizing the role of hydrogen-bond donors in target binding .
Comparison :
| Property | Target Compound | Compound 12a | Compound 19 |
|---|---|---|---|
| Key Functional Groups | Sulfate, methylthio, hydroxyl | Ester, methoxy | Carboxylic acid, methyl |
| Molecular Weight | ~340–360 (estimated) | 452.3 | 396.4 |
| Solubility | High (due to sulfate) | Moderate (ester) | Moderate (carboxylic acid) |
Sulfur-Containing Indoles
- (2Z)-3-(6-Bromo-1H-indol-3-yl)-2-sulfanylprop-2-enoic Acid: Contains a sulfanyl group conjugated to a propenoic acid chain. The sulfanyl group introduces thiol reactivity, contrasting with the methylthio-sulfate’s stability .
- 6-Bromo-2-(methylthio)benzothiazole: Benzothiazole core instead of indole.
Key Differences :
| Property | Target Compound | Sulfanylpropenoic Acid | Benzothiazole Derivative |
|---|---|---|---|
| Core Structure | Indole | Indole | Benzothiazole |
| Sulfur Functionality | Methylthio + sulfate | Sulfanyl (SH) | Methylthio |
| Reactivity | Stable sulfate ester | Thiol-mediated | Electrophilic |
Pharmacological and Industrial Derivatives
- 6-Bromo-1,3-dihydro-2H-indol-2-one : A ketone derivative with a molecular weight of 212.04 (CAS 99365-40-9). The lack of sulfation reduces polarity, making it suitable as a synthetic intermediate .
- Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate : Combines ester, phenylsulfanyl, and hydroxyl groups. The ester group increases lipophilicity, favoring blood-brain barrier penetration .
Comparison :
| Property | Target Compound | 6-Bromo-2-indolone | Ethyl Ester Derivative |
|---|---|---|---|
| Functional Groups | Sulfate, methylthio, hydroxyl | Ketone | Ester, phenylsulfanyl |
| Applications | Bioactive molecule (inferred) | Synthetic intermediate | CNS-targeted drug design |
Biological Activity
6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate, also known as Tyrindoxyl sulfate, is a compound within the indole family characterized by a unique structure that includes a bromine atom at the 6-position, a methylthio group at the 2-position, and a sulfate group at the 3-position. This compound has garnered attention for its significant biological activities, particularly in agricultural chemistry and pharmacology.
The molecular formula of this compound is , with a molecular weight of approximately 338.2 g/mol. Its structure enables various chemical reactions that are crucial for its biological activity.
Biological Activities
Research indicates that this compound exhibits several important biological activities:
-
Antimicrobial Properties :
- Antibacterial Activity : Studies have shown that this compound has effective antibacterial properties against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA .
- Antifungal Activity : The compound also displays antifungal activity against Candida albicans, with varying MIC values indicating moderate to significant effectiveness .
- Anti-inflammatory Effects :
-
Potential Agrochemical Applications :
- Given its biological activity, this compound is being explored for use in developing agrochemicals aimed at enhancing plant health or pest resistance .
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activity of this compound:
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several indole derivatives, including this compound. The results indicated:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Tyrindoxyl sulfate | 0.98 | MRSA |
| Tyrindoxyl sulfate | 7.80 | Candida albicans |
This data highlights the compound's potential as an effective antimicrobial agent.
Anti-inflammatory Properties
Molecular docking studies conducted on various brominated indoles revealed that this compound binds effectively to COX enzymes, suggesting its role in modulating inflammatory pathways .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Bromination of Indole Derivatives : Utilizing bromine in the presence of suitable solvents.
- Sulfonation Reactions : Introducing the sulfate group via sulfonation techniques.
These methods underscore the versatility of synthetic approaches available for obtaining this compound.
Q & A
Q. Basic
- ¹H NMR : The methylthio group (SCH₃) appears as a singlet at δ ~2.4–2.6 ppm. The indolic NH proton is typically deshielded (δ ~10–12 ppm) due to hydrogen bonding.
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. Sulfate esters often show fragmentation patterns corresponding to loss of SO₃ (80 Da).
- IR : Stretching vibrations for S=O (~1200 cm⁻¹) and C-Br (~600 cm⁻¹) validate functional groups.
What challenges arise in the crystallographic determination of this compound, and how can software like SHELXL address issues such as twinning or low-resolution data?
Advanced
Crystallization challenges include:
- Twinning : Common in sulfate esters due to symmetry. Use SHELXL’s twin refinement tools (e.g., TWIN/BASF commands) to model pseudo-merohedral twinning.
- Low-resolution data : SHELXL’s robust restraints for bond lengths/angles improve model accuracy. For enantiomorph-polarity ambiguity, Flack’s x parameter () is preferable to Rogers’ η due to lower bias in near-centrosymmetric structures.
How does the introduction of a methylthio group at the 2-position influence the compound's electronic properties and reactivity compared to other substituents?
Advanced
The methylthio group:
- Electronically : Acts as a weak electron donor via sulfur’s lone pairs, stabilizing electrophilic aromatic substitution at the 5-position.
- Sterically : Hinders planarization of the indole ring, reducing π-stacking interactions in biological systems.
Comparative studies with hydroxyl or methoxy analogs () reveal reduced hydrogen-bonding capacity but enhanced lipophilicity, impacting solubility and membrane permeability.
What strategies are recommended for analyzing and mitigating decomposition pathways of sulfate ester derivatives during storage or experimental handling?
Q. Advanced
- Storage : Lyophilize and store at -20°C under inert atmosphere to prevent hydrolysis. Avoid aqueous buffers at pH >7.
- Stability assays : Monitor via HPLC-UV at 254 nm for sulfate ester degradation (e.g., free indole-3-ol formation).
- Stabilizers : Add antioxidants (e.g., BHT) to organic solvents to suppress radical-mediated decomposition.
In biological assays, how can researchers differentiate the activity of this compound from structurally similar indole derivatives?
Q. Advanced
- Structure-activity relationship (SAR) : Compare with analogs lacking bromine or methylthio groups (). For example, bromine enhances halogen bonding with target proteins, while methylthio reduces polarity.
- Competitive binding assays : Use radiolabeled or fluorescently tagged derivatives to quantify target affinity vs. non-brominated indoles.
- Metabolic profiling : LC-MS/MS can track sulfate ester hydrolysis in cell lysates, distinguishing prodrug activation from direct activity.
What are the critical considerations when scaling up the synthesis of this compound from milligram to gram quantities while maintaining consistency?
Q. Basic
- Reaction scalability : Transition from batch to flow chemistry for exothermic steps (e.g., bromination).
- Purification : Replace column chromatography with fractional crystallization using ethanol/water mixtures.
- Quality control : Implement in-line FTIR to monitor reaction progress and ensure intermediate stability.
How can researchers employ computational methods to predict the binding affinity of this compound with biological targets, and what validation experiments are necessary?
Q. Advanced
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with indole-binding pockets (e.g., aryl hydrocarbon receptor). Pay attention to bromine’s van der Waals interactions.
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories.
- Validation : Compare computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data to refine force field parameters.
Notes
- References to evidence are marked with .
- Avoid commercial suppliers and focus on methodology per guidelines.
- Advanced questions emphasize structural, mechanistic, and analytical challenges in academic research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
